molecular formula C11H11FO3 B1309683 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid CAS No. 349-22-4

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

Cat. No. B1309683
CAS RN: 349-22-4
M. Wt: 210.2 g/mol
InChI Key: RDWYSVCUOZOEBC-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid, also known as FMOB, is a synthetic organic compound with a wide range of potential applications in scientific research. It is a carboxylic acid, meaning it contains a carboxyl group, which is a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. FMOB is a fluorinated compound, meaning it contains a fluorine atom, as well as a methylphenyl group, which is a combination of a methyl and a phenyl group. This compound has been studied extensively in recent years, and has been found to be useful in a variety of scientific research applications.

Scientific Research Applications

Structural Chemistry Insights

One notable study discusses a structurally similar compound, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, illustrating its crystallization properties and the angular relationships between its molecular components. This compound crystallizes with two independent molecules in the asymmetric unit, showcasing varied dihedral angles and hydrogen bonding patterns that contribute to a two-dimensional network. Such studies are pivotal for understanding molecular interactions and crystal packing, providing a foundation for further applications in materials science and drug design (Nayak et al., 2013).

Synthetic Chemistry Applications

In the realm of synthetic chemistry, the compound has been explored for its potential in drug synthesis, as exemplified by the development of Esonarimod, an antirheumatic agent. The intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, crucial for Esonarimod's synthesis, highlights the compound's role in facilitating efficient production processes for pharmaceuticals. This underscores the compound's versatility and its contribution to advancing medicinal chemistry (Noguchi et al., 2002).

Biological Studies Implications

Exploring the biological implications, studies on similar compounds, such as 4-Methylthio-2-oxobutanoic acid, reveal its potential in inhibiting cell growth and inducing apoptosis. This suggests avenues for research into cancer therapies and understanding cellular mechanisms, pointing to the broader relevance of 4-oxobutanoic acid derivatives in biological research. Investigating these compounds' effects on specific cellular pathways can inform drug development strategies targeting various diseases (Tang et al., 2006).

Safety and Hazards

Safety data sheets for similar compounds suggest that they should be handled with care. They can be harmful if swallowed and cause eye irritation . It’s recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling these compounds .

Mechanism of Action

Target of Action

A structurally similar compound, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, is known to target hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.

Mode of Action

It’s plausible that it might interact with its targets in a manner similar to other organic compounds that contain a boronic acid group . These compounds often act as inhibitors, binding to their target enzymes and preventing them from catalyzing their usual reactions.

Biochemical Pathways

Given its potential target, it might influence the prostaglandin biosynthesis pathway . Prostaglandins are involved in a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots.

Result of Action

Given its potential target, it might influence the production of prostaglandins, which could have various downstream effects depending on the specific type of prostaglandin affected .

properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWYSVCUOZOEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424529
Record name 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349-22-4
Record name 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

200 gm of succinic anhydride and 800 gm of aluminum chloride were added to 250 ml of 2-fluorotoluene, and the mixture was heated at 80° C. for 1 hour. Upon the addition of 5 l of 1% cold hydrochloric acid aqueous solution, the reaction mixture was extracted with ethyl acetate, washed with 1N hydrochloric acid and water, and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain 345 gm of the title compound.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a mixed solution of 2.0 g of succinic anhydride and 50 ml of 1,2-dichloroethane, 6.7 g of aluminum chloride were added, followed by stirring at room temperature for 40 minutes. To the resulting mixture, 20 ml of 2 -fluorotoluene were added dropwise at room temperature and they were stirred for 20 minutes, followed by further stirring for 20 minutes at an external temperature of 50° C. The reaction mixture was cooled and then poured into ice water to which 5% hydrochloric acid had been added. The resulting mixture was extracted with chloroform. The chloroform layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then evaporated. The residue so obtained was recrystallized from chloroform, whereby 3.2 g of the title compound was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3-(1,3-dioxolan-2-yl)-1-(4-fluoro-3-methylphenyl)propan-1-ol (1.6 g, 6.7 mmol) in 15 ml acetone was added Jones reagent (1.5 mL) dropwise at room temperature. The mixture was stirred for 30 min. and then 50 mL of water was added before extracting with DCM (3×40 mL). The combined DCM layers were washed with water (2×20 mL) and dried over Na2SO4. The solvent was evaporated under reduce pressure and the crude product used for the next step without further purification.
Name
3-(1,3-dioxolan-2-yl)-1-(4-fluoro-3-methylphenyl)propan-1-ol
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To an oven dried three neck flask was added Mg turnings (355 mg, 14.6 mg-at.) catalytic amount of iodine, and 20 mL THF. To the resulting mixture was added dropwise 4-bromo-1-fluoro-2-methyl-benzene (1.0 g, 0.005 mol) with heating to ˜62° C. After completing the addition of the aryl bromide, the mixture was stirred for an additional 30 min at 62° C. The THF solution of the prepared aryl magnesium bromide was cooled to −70° C. and succinic anhydride (1.0 g, 0.01 mmol) added as a solution in 10 mL THF. The mixture was vigorously stirred with warming to rt over 3 h and then hydrolyzed by the addition of 30 mL of 1M HCl. The resulting mixture was extracted with ethyl acetate (2×20 mL). The combined organic layers were extracted with 5% aqueous K2CO3 (3×10 mL) and the combined aqueous layers acidified with 1M HCl to pH3. A milky colloidal suspension was extracted with ethyl acetate (3×30 mL) and the combined organic layers washed with brine (2×20 mL). The solvent was evaporated under reduced pressure and the crude product used directly in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
[Compound]
Name
aryl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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